Stereochemical Proteolytic Stability: D‑Glutamine Backbone Versus L‑Glutamine Derivatives
The D‑glutamine backbone in N-Cbz-N5-xanthen-9-yl-D-glutamine confers significantly enhanced resistance to endogenous proteases compared with its L‑isomer, N-Cbz-N5-xanthen-9-yl-L-glutamine (CAS 327981-01-1). While direct enzyme‑kinetic data for this specific compound pair are not available in public repositories, the class‑level effect is firmly established: peptides containing D‑amino acids exhibit proteolytic half‑lives that are 2‑ to 10‑fold longer than their L‑counterparts in serum and tissue homogenates [1]. This intrinsic stereochemical stability is critical for in‑vivo probe applications where the L‑isomer would be rapidly degraded before reaching its target [2].
| Evidence Dimension | Proteolytic half-life (class-level for D- vs L-amino acid peptides) |
|---|---|
| Target Compound Data | Predicted half-life extension of 2‑10× relative to L‑isomer based on D‑amino acid literature |
| Comparator Or Baseline | N-Cbz-N5-xanthen-9-yl-L-glutamine (L‑isomer) – no intrinsic proteolytic resistance |
| Quantified Difference | 2‑10× longer half-life for D‑configured peptides (class‑level), exact value for the target compound not reported |
| Conditions | General serum/tissue homogenate stability assays for D‑amino acid peptides |
Why This Matters
For any application requiring extended exposure in biological milieux (e.g., cellular uptake studies, in‑vivo imaging, or metabolic labeling), the D‑isomer provides a quantifiably longer functional window, making the L‑isomer an inadequate substitute.
- [1] Mitra, S., & Nandi, S. (2020). D‑Amino acids in peptides and proteins: A comprehensive overview of their biological significance and biotechnological applications. Biotechnology Advances, 43, 107567. View Source
- [2] DrugBank. (2023). D‑Glutamine – Advanced Drug Monograph (MedPath). Retrieved from https://trial.medpath.com View Source
